molecular formula C21H25N3O3S B1313104 Quetiapine Sulfoxide CAS No. 329216-63-9

Quetiapine Sulfoxide

カタログ番号: B1313104
CAS番号: 329216-63-9
分子量: 399.5 g/mol
InChIキー: FXJNLPUSSHEDON-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ケチアピンS-オキシドは、ケチアピンの代謝産物であり、主に統合失調症、双極性障害、および重度のうつ病の治療に使用される非定型抗精神病薬です . ケチアピンS-オキシドは、ケチアピンの酸化によって生成され、母体化合物の薬理学的特性の一部を保持しています .

2. 製法

合成経路と反応条件: ケチアピンS-オキシドの合成には、ケチアピンの酸化が含まれます。 これは、酸性媒体中の二クロム酸カリウムなどのさまざまな酸化剤を使用して達成できます . 反応は通常、S-オキシド誘導体の選択的生成を確実にするために、制御された温度とpH条件下で行われます。

工業生産方法: 工業的な設定では、ケチアピンS-オキシドの生産には、収率と純度を最大限に高めるために最適化された反応条件を使用した大規模酸化プロセスが含まれる場合があります。 高速液体クロマトグラフィー(HPLC)は、反応の進行を監視し、最終生成物を精製するために頻繁に使用されます .

3. 化学反応解析

反応の種類: ケチアピンS-オキシドは、次のようなさまざまな化学反応を受けることができます。

    酸化: さらなる酸化により、他の代謝産物が生成される可能性があります。

    還元: 還元反応により、ケチアピンS-オキシドはケチアピンに戻ります。

    置換: 置換反応は、分子のさまざまな位置で発生し、さまざまな誘導体の生成につながる可能性があります。

一般的な試薬と条件:

主な生成物:

    酸化: さらに酸化された代謝産物。

    還元: ケチアピン。

    置換: 使用された求核剤に応じて、さまざまな置換誘導体。

4. 科学研究への応用

ケチアピンS-オキシドは、次のようないくつかの科学研究への応用があります。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quetiapine S-oxide involves the oxidation of quetiapine. This can be achieved using various oxidizing agents such as potassium dichromate in an acidic medium . The reaction typically proceeds under controlled temperature and pH conditions to ensure the selective formation of the S-oxide derivative.

Industrial Production Methods: In an industrial setting, the production of quetiapine S-oxide may involve large-scale oxidation processes using optimized reaction conditions to maximize yield and purity. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and to purify the final product .

化学反応の分析

Enzymatic Sulfoxidation Pathway

Quetiapine sulfoxide is synthesized via cytochrome P450 3A4/5 (CYP3A4/5) -mediated oxidation of the sulfur atom in quetiapine's thiazepine ring. This reaction introduces an oxygen atom, converting the thioether group (-S-) into a sulfoxide (-S=O) .

Reaction Parameter Details
Catalytic EnzymeCYP3A4/5 (primary), minor involvement of CYP2D6
Reaction TypeSulfoxidation
Metabolic OutcomeInactive metabolite
InhibitorsKetoconazole (CYP3A4/5 inhibitor reduces formation)
Competing PathwaysN-desalkylation, hydroxylation, glucuronidation

This pathway accounts for ~73% of quetiapine's hepatic metabolism , with urinary excretion of this compound serving as a key adherence marker in clinical monitoring .

Stability and Secondary Reactions

This compound exhibits greater polarity than the parent compound, influencing its pharmacokinetic behavior:

  • pH-Dependent Stability : Stable in acidic urine (pH 5–6) but undergoes partial reduction back to quetiapine in alkaline conditions .

  • Non-Enzymatic Interactions : Forms hydrogen bonds with water due to the sulfoxide group, enhancing solubility (logP = 1.2 vs. quetiapine's 2.8) .

Comparative Metabolic Profiling

Studies using differentiated HepaRG cells and molecular networking reveal distinct metabolic patterns:

Model System Key Findings
In Vitro (HepaRG Cells) - CYP3A4/5 inhibition reduces sulfoxide yield by 68%
- Co-incubation with quinidine (CYP2D6 inhibitor) shows minimal impact
In Vivo (Human Plasma) - Sulfoxide concentrations exceed parent drug levels by 2.3-fold
- Half-life: 6–7 hours (vs. quetiapine's 3 hours)

Analytical Detection Methods

Liquid chromatography/time-of-flight mass spectrometry (LC-TOF/MS) identifies this compound with:

  • Mass Spec Signature : m/z 400.168 (RT: 5.6 min)

  • Fragmentation Pattern : Characteristic m/z 237.10 (oxidized tricycle) and m/z 158.12 (alkyl chain)

Clinical Relevance

  • Adherence Monitoring : Detected in 47% of quetiapine-treated patients via urinary analysis, reducing false-negative rates .

  • Drug-Drug Interactions : Co-administration with CYP3A4 inducers (e.g., carbamazepine) decreases sulfoxide levels by 40%, necessitating dose adjustments .

This compound's formation and stability are pivotal in understanding quetiapine's pharmacokinetics, offering avenues for improved therapeutic monitoring and metabolic research.

科学的研究の応用

Pharmacokinetics and Metabolism

Quetiapine is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, to produce several metabolites, including quetiapine sulfoxide. Understanding the pharmacokinetics of quetiapine and its metabolites is crucial for optimizing therapeutic regimens.

  • Pharmacokinetic Studies : Research indicates that this compound contributes significantly to the overall pharmacokinetic profile of quetiapine. In clinical studies, the steady-state pharmacokinetics of quetiapine were characterized by measuring plasma concentrations of quetiapine and its metabolites over time in patients with psychiatric disorders .
  • Drug Interaction Studies : The formation of this compound is influenced by other drugs that modulate CYP3A4 activity. For instance, ketoconazole, a known CYP3A4 inhibitor, significantly increased plasma concentrations of quetiapine while decreasing its clearance . This highlights the importance of considering drug-drug interactions in treatment plans.

Therapeutic Applications

Quetiapine is widely used in the treatment of various psychiatric conditions such as schizophrenia, bipolar disorder, and major depressive disorder. The role of its metabolite, this compound, extends into several therapeutic contexts:

  • Treatment Adherence Monitoring : this compound has been identified as a significant urinary metabolite that can improve the accuracy of adherence monitoring in patients prescribed quetiapine. Studies have shown that incorporating this compound into urine drug testing can yield higher adherence rates compared to testing for quetiapine alone . This is particularly relevant in mental health care, where adherence to medication is often a challenge.
  • Pharmacological Activity : Emerging research suggests that this compound may possess pharmacological properties that contribute to the overall efficacy of quetiapine. While the primary effects are attributed to quetiapine itself, understanding the distinct roles of its metabolites could lead to enhanced therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the clinical implications of this compound:

  • Adherence Rates : A study involving 114 patients demonstrated that using both quetiapine and its metabolites (including sulfoxide) improved apparent adherence rates from 31% to 47% . This finding underscores the potential for better patient management through comprehensive drug monitoring.
  • Metabolic Studies : Recent investigations utilizing advanced techniques such as liquid chromatography-high-resolution mass spectrometry have provided insights into the metabolic pathways involving this compound. These studies enhance our understanding of how this metabolite interacts within biological systems and contributes to drug efficacy .

Comparative Data Table

The following table summarizes key findings related to the pharmacokinetics and therapeutic applications of this compound:

Parameter Quetiapine This compound
Primary MetabolismCYP3A4Metabolite of Quetiapine
Clinical UseSchizophrenia, BipolarMonitoring adherence
Pharmacokinetic RoleActive drugContributes to efficacy
Drug InteractionAffected by CYP3A4 inhibitorsNot directly involved
Adherence Rate Improvement~31% (traditional testing)~47% (with metabolites)

作用機序

類似化合物との比較

Uniqueness: Quetiapine S-oxide is unique in its specific receptor interactions and its role as an intermediate in the metabolic pathway of quetiapine. Its distinct pharmacological profile and potential therapeutic applications set it apart from other similar compounds .

生物活性

Quetiapine sulfoxide is a significant metabolite of quetiapine, an atypical antipsychotic drug primarily used to treat schizophrenia and bipolar disorder. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects, metabolism, and therapeutic implications. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Metabolism and Pharmacokinetics

Quetiapine undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes. The main metabolic pathways involve the formation of several active metabolites, including N-desalkylquetiapine and this compound. Studies indicate that both CYP3A4 and CYP2D6 are involved in the metabolism of quetiapine, with CYP3A4 being particularly significant for the conversion to this compound.

Key Findings on Metabolism

  • CYP Enzyme Involvement : Quetiapine is metabolized mainly by CYP3A4 and CYP2D6. In vitro studies have shown that inhibition of these enzymes can significantly alter the levels of this compound production .
  • Concentration Variability : Plasma concentrations of quetiapine and its metabolites, including this compound, vary significantly between immediate-release and extended-release formulations, indicating different absorption and clearance rates .

Biological Activity

This compound exhibits several pharmacological activities that contribute to the overall therapeutic effects of quetiapine. These include:

  • Antidepressant Effects : Quetiapine's antidepressant activity is believed to be mediated by N-desalkylquetiapine; however, this compound also plays a role in this mechanism .
  • Sedative Properties : The sedative effects of quetiapine may be partially attributed to its metabolites, including this compound, which can influence sleep architecture .

Urinary Excretion and Clinical Implications

This compound is one of the significant metabolites found in urine. Its presence can enhance the accuracy of drug adherence assessments in patients treated with quetiapine.

Case Study Insights

A study involving 114 patients prescribed quetiapine revealed that including both quetiapine carboxylic acid and this compound in urine drug monitoring improved apparent adherence rates from approximately 31% to 47% . This finding underscores the importance of considering metabolic profiles in clinical practice.

Comparative Data Table

The following table summarizes key pharmacokinetic parameters and findings related to quetiapine and its metabolites:

ParameterQuetiapineN-desalkylquetiapineThis compound
Main Metabolizing EnzymesCYP3A4, CYP2D6CYP2D6CYP3A4, CYP2D6
Plasma Half-Life6 hours12 hoursVaries
Urinary ExcretionLowModerateHigh
Role in Therapeutic EffectsAntipsychoticAntidepressantSedative

特性

IUPAC Name

2-[2-[4-[(11S)-11-oxobenzo[b][1,4]benzothiazepin-6-yl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-14-16-27-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)28(26)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJNLPUSSHEDON-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3[S@@](=O)C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40439830
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329216-63-9
Record name Quetiapine S-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329216639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quetiapine Sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40439830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-[4-(5-Oxidodibenzo[b,f][1,4]Thiazepin-11-yl]-1-Piperazinyl]Ethoxy]Ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUETIAPINE S-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CW92313VM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quetiapine Sulfoxide
Reactant of Route 2
Reactant of Route 2
Quetiapine Sulfoxide
Reactant of Route 3
Reactant of Route 3
Quetiapine Sulfoxide
Reactant of Route 4
Reactant of Route 4
Quetiapine Sulfoxide
Reactant of Route 5
Quetiapine Sulfoxide
Reactant of Route 6
Quetiapine Sulfoxide
Customer
Q & A

Q1: What is the significance of Quetiapine Sulfoxide in Quetiapine therapy?

A1: this compound is a major metabolite of the atypical antipsychotic drug, Quetiapine. [, , ] While Quetiapine is primarily metabolized by the Cytochrome P450 3A4 (CYP3A4) enzyme, the specific contribution of CYP3A4 to this compound formation at therapeutic doses is still under investigation. [, ] Interestingly, research suggests that Quetiapine Sulfoxidation may not be solely dependent on CYP3A4. []

Q2: Why is monitoring this compound levels important in patients taking Quetiapine?

A2: this compound has been found to be a significant urinary metabolite of Quetiapine, often present in higher concentrations than Quetiapine itself. [] Including this compound analysis in urine drug monitoring can lead to more accurate estimations of patient adherence to Quetiapine therapy. []

Q3: How do factors like formulation and time since the last dose affect this compound levels?

A3: Studies have shown that this compound plasma concentrations are significantly affected by the formulation of Quetiapine (immediate-release vs. extended-release) and the time elapsed since the last dose. [] This highlights the importance of considering these factors when interpreting this compound levels in a clinical setting.

Q4: Are there any analytical challenges associated with measuring Norbuprenorphine in patients also prescribed Quetiapine?

A4: Yes, Quetiapine metabolites, particularly two hydroxyquetiapine acids and a this compound acid diastereomer pair, have been found to interfere with the LC–MS-MS methods used to quantify Norbuprenorphine in urine drug testing. [] This interference can complicate the accurate assessment of patient compliance with prescribed Norbuprenorphine.

Q5: Does the presence of cytochrome b5 impact the metabolism of Quetiapine by CYP3A4 and CYP3A5?

A5: Research suggests that cytochrome b5 plays a role in Quetiapine metabolism. [] While the intrinsic clearance (CLint) of Quetiapine by CYP3A4 is significantly reduced in the presence of cytochrome b5, the CLint by CYP3A5 remains largely unaffected. []

Q6: What is the role of N-Desalkylquetiapine in understanding Quetiapine's effects?

A6: N-Desalkylquetiapine, another key metabolite of Quetiapine, has been suggested to possess pharmacological activity, potentially contributing to Quetiapine's therapeutic effects. [] Measuring plasma N-Desalkylquetiapine concentrations might offer a more reliable indicator of Quetiapine exposure compared to measuring Quetiapine levels alone, particularly because N-Desalkylquetiapine levels are less affected by factors like formulation and time since the last dose. []

Q7: Are there any notable differences in the pharmacokinetics of Quetiapine and its metabolites between adults and adolescents?

A7: Studies indicate that both pediatric and adult populations exhibit comparable pharmacokinetic profiles for Quetiapine and its metabolites, including this compound. [] This suggests that dosage adjustments based solely on age may not be necessary for patients within this age range.

Q8: Is there a specific analytical method for measuring Quetiapine and its metabolites in biological samples?

A8: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has been successfully employed to accurately determine the concentrations of Quetiapine and its metabolites in plasma samples. [, , , ] This technique allows for the simultaneous measurement of multiple analytes, aiding in the comprehensive understanding of Quetiapine's pharmacokinetic profile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。